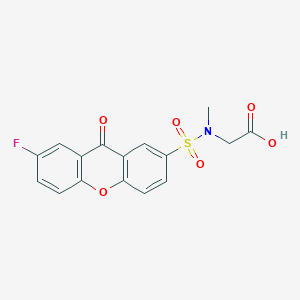

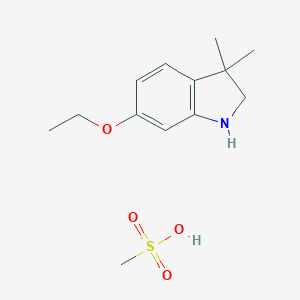

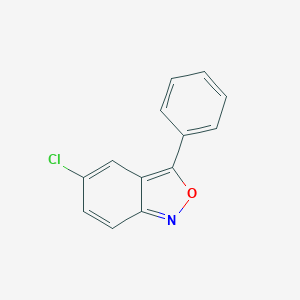

![molecular formula C22H14N4O6 B048284 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine CAS No. 301359-05-7](/img/structure/B48284.png)

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar furan-2-yl and nitrophenyl compounds involves multistep reactions, including condensation and cyclization, which lead to the formation of structurally complex molecules. These processes are crucial for tailoring the properties of the final compounds for specific applications. For example, functionalized β-lactams based on furan-2-yl derivatives have been synthesized using ketenes and imine-imine rearrangement techniques, highlighting the versatility of these compounds in chemical synthesis (Valiullina et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) studies. These analyses provide insights into the atomic arrangement, bond lengths, angles, and overall geometry of the molecules, which are critical for understanding their reactivity and physical properties. For instance, the crystal and solid-state structure of a furan-2-ylmethylen derivative was elucidated using XRD and DFT, revealing a triclinic space group and specific intermolecular interactions (Rahmani et al., 2017).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) highlighted the microwave-assisted synthesis of pyrazoline derivatives containing the furan-2-yl and nitrophenyl groups, similar to the structure of interest. These compounds were evaluated for their anti-inflammatory and antibacterial activities, demonstrating promising results. This research underscores the utility of microwave irradiation in synthesizing complex organic compounds efficiently and in an environmentally friendly manner. The potential anti-inflammatory and antibacterial properties of such compounds further expand their research applications in medicinal chemistry and drug development Ravula et al., 2016.

1,3-Dipolar Cycloaddition Studies

Bakavoli et al. (2010) conducted a study on the 1,3-dipolar cycloaddition reactions involving a nitrilimine precursor with furan-2-yl and nitrophenyl functionalities. This research provided insights into the reactivity and regiochemistry of such reactions, contributing to the understanding of how these functional groups interact in complex organic syntheses. The findings from this study have implications for designing new compounds with tailored properties for specific scientific applications Bakavoli et al., 2010.

Functionalized β-Lactams Synthesis

Valiullina et al. (2016) explored the synthesis of functionalized β-lactams using a compound with structural similarities to the compound of interest. This research demonstrated the versatility of such structures in organic synthesis, particularly in the generation of β-lactams, which are crucial in medicinal chemistry for their antibacterial properties. The study also highlighted an imine-imine rearrangement, showcasing the dynamic behavior of these compounds under specific conditions Valiullina et al., 2016.

Catalytic Behavior in Aerobic Oxidation of Alcohols

Al-Hunaiti et al. (2022) investigated the catalytic behavior of copper(I) complexes with Schiff base ligands, including furan-2-yl and nitrophenyl groups, for the aerobic oxidation of alcohols. This study is significant for its contributions to green chemistry, demonstrating the potential of such compounds in catalyzing oxidation reactions under mild conditions. The research also provided a kinetic and predictive model, offering insights into the mechanistic aspects of these catalytic processes Al-Hunaiti et al., 2022.

Safety And Hazards

Propriétés

IUPAC Name |

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLRYDVTSPUKQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

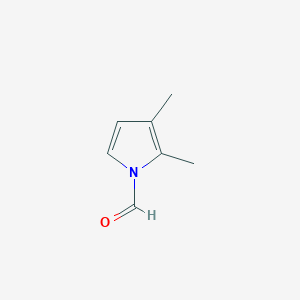

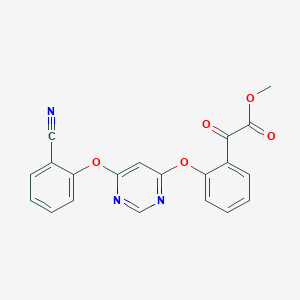

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)

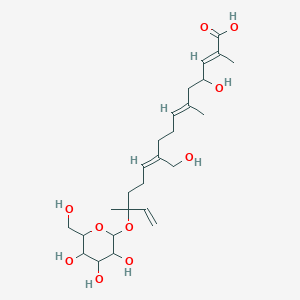

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)